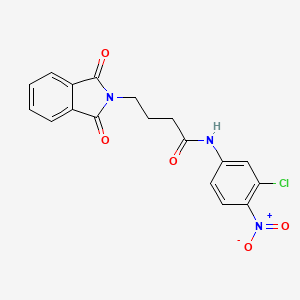![molecular formula C16H15N3O B15004139 N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B15004139.png)
N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide is a compound that combines the structural features of both pyridine and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with 1H-indole-3-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Indole-3-carboxamides: These compounds share the indole moiety and are also studied for their medicinal properties.
Uniqueness
N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to the combination of both pyridine and indole moieties, which may confer distinct biological activities and enhance its potential as a therapeutic agent. The dual presence of these moieties allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-1H-indole-3-carboxamide |
InChI |
InChI=1S/C16H15N3O/c20-16(18-10-8-12-5-3-4-9-17-12)14-11-19-15-7-2-1-6-13(14)15/h1-7,9,11,19H,8,10H2,(H,18,20) |
InChI Key |
KZTJUGLBLYLABO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B15004060.png)
![2,4-dichloro-N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}benzamide](/img/structure/B15004061.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate](/img/structure/B15004075.png)
![3-(Benzylamino)-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B15004091.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)

![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)
![6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B15004122.png)
![2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15004147.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
![12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B15004156.png)

![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B15004172.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15004180.png)
